molecular formula C10H11ClN4O B1594952 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91446-15-0

4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1594952
CAS No.: 91446-15-0
M. Wt: 238.67 g/mol
InChI Key: JVPZYGIDOLOTSM-UHFFFAOYSA-N
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Description

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a key synthetic intermediate in the development of novel therapeutics, particularly in oncology research. This pyrazolo[3,4-d]pyrimidine scaffold serves as a versatile core structure for designing potent inhibitors of tyrosine kinases, such as c-Src, which are implicated in cancer cell proliferation, differentiation, and survival . Its primary research value lies in its role as a precursor for the synthesis of geranylgeranyl pyrophosphate synthase (GGPPS) inhibitors . These inhibitors are investigated for their ability to block the prenylation of small GTP-binding proteins like Rap-1A, a process critical for the membrane association and oncogenic signaling of these proteins in various cancers . Intracellular inhibition of this pathway disrupts secretory functions, induces endoplasmic reticulum stress, and triggers apoptosis in cancer cell models, including multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC) . The tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen is a crucial feature that facilitates further synthetic elaboration, enabling researchers to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds . This compound represents a critical building block for medicinal chemists aiming to develop targeted anti-cancer agents with novel mechanisms of action.

Properties

IUPAC Name

4-chloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-9-7-5-14-15(10(7)13-6-12-9)8-3-1-2-4-16-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPZYGIDOLOTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286289
Record name 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-15-0
Record name 91446-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been associated with various pharmacological properties, including anticancer and anti-inflammatory effects.

  • Molecular Formula : C10H11ClN4O
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 91446-15-0
  • IUPAC Name : 4-chloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, one study reported that derivatives of this class showed potent inhibitory effects against various human tumor cell lines, including HeLa and A375 cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating strong antiproliferative activity .

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BA3751.8

The mechanism by which 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is believed to involve the inhibition of cyclin-dependent kinases (CDKs). Specifically, compounds derived from this scaffold have shown selectivity towards CDK2 and CDK9, suggesting a targeted approach in cancer therapy .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This dual activity makes them promising candidates for treating diseases characterized by chronic inflammation.

Study 1: Antiproliferative Effects

In a study conducted on various human cancer cell lines, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects. The results indicated that certain modifications to the structure significantly enhanced their activity against specific cancer types.

Study 2: Selectivity Profiles

Another investigation focused on the selectivity of these compounds towards different CDKs. The findings revealed that some derivatives were up to 265-fold more selective for CDK2 compared to CDK9, highlighting the potential for developing targeted therapies with reduced side effects .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. A study demonstrated that compounds similar to 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine showed selective cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of specific kinases associated with tumor growth and proliferation .

Antiviral Properties
The compound has also been explored for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases, making it a candidate for further development in antiviral drug discovery .

Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in providing neuroprotection. In vitro studies showed that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their utility in treating conditions such as Alzheimer's disease .

Agrochemical Applications

Pesticidal Activity
The structural features of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine make it a candidate for development as a pesticide. Research has shown that similar compounds possess herbicidal and insecticidal properties, which could be harnessed to create more effective agricultural chemicals .

Material Science

Polymer Chemistry
In material science, the compound can be utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties . This application is particularly relevant in developing advanced materials for electronics and coatings.

Data Table: Summary of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAntitumor, Antiviral, NeuroprotectiveSelective cytotoxicity against cancer cells , inhibition of viral replication , reduction of oxidative stress in neurons
AgrochemicalsPesticidesHerbicidal and insecticidal properties
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Case Studies

  • Antitumor Activity Study :
    • Researchers synthesized various pyrazolo[3,4-d]pyrimidines and tested their efficacy against breast cancer cell lines. The results indicated that modifications in the tetrahydropyran moiety significantly enhanced cytotoxic activity.
  • Neuroprotective Research :
    • A study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidines on SH-SY5Y neuroblastoma cells exposed to oxidative stress revealed that these compounds reduced cell death by modulating apoptotic pathways.
  • Development of Pesticides :
    • Field trials using formulations based on similar compounds demonstrated effective control over common agricultural pests while minimizing environmental impact.

Comparison with Similar Compounds

Substituent Variations at Position 1

The N1 substituent significantly impacts solubility, bioavailability, and target binding:

  • Tetrahydro-2H-pyran (THP) group : Enhances solubility due to the oxygen-rich cyclic ether, making it favorable for oral bioavailability .
  • Isopropyl group : Found in 4-chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1251212-42-6), this substituent increases lipophilicity but may reduce metabolic stability compared to THP .
  • 2-Chloro-2-phenylethyl group : Present in Src inhibitor precursors, this group introduces steric bulk and electron-withdrawing effects, enhancing kinase binding affinity .
  • Benzothiazole derivatives : Compounds like 3a-j (from ) show improved antimicrobial activity due to the planar aromatic system, which facilitates DNA intercalation or enzyme inhibition .

Substituent Variations at Position 4

  • Chlorine atom : A common leaving group enabling nucleophilic substitution (e.g., with amines or thiols) to generate bioactive derivatives .
  • Trifluoromethyl group : In 6-chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2005389-35-3), the CF₃ group enhances metabolic stability and electron-deficient character, favoring kinase inhibition .

Substituent Variations at Position 6

  • Methylthio group : In compound 144 (), the SCH₃ group modulates electronic properties and participates in hydrogen bonding, influencing anticancer activity.
  • Allylthio group: Used in Halloysite nanotube-delivered derivatives (), this substituent enables covalent conjugation to drug delivery systems, improving tumor targeting .

Kinase Inhibition

  • The THP-substituted compound is a precursor for Src inhibitors, where chloro displacement by aminophenols yields potent derivatives (e.g., SI388) .
  • Analogues with 2-chloro-2-phenylethyl groups (e.g., 141a, 144) show enhanced selectivity for cancer cell lines due to improved hydrophobic interactions with kinase ATP-binding pockets .

Antimicrobial Activity

  • Benzothiazole hybrids (e.g., 3a, 3d) exhibit broad-spectrum activity against P. aeruginosa and C. albicans, attributed to the benzothiazole moiety’s ability to disrupt microbial membranes or enzymes .

Anti-inflammatory and Analgesic Properties

  • Compound 3j () demonstrates significant COX-2 inhibition, reducing prostaglandin synthesis with minimal gastrointestinal toxicity compared to NSAIDs like diclofenac .

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

According to research literature, the pyrazolo[3,4-d]pyrimidine core can be synthesized via a cycloaddition reaction between 4,6-dichloropyrimidine-5-carbaldehyde and hydrazine monohydrate . This approach avoids instability issues seen in alternative methods such as chlorination of allopurinol, which leads to polymerization and poor yields on a large scale.

Protection of the Pyrazole Nitrogen with Tetrahydropyranyl Group

To prevent side reactions at the 1-NH position of the pyrazolo[3,4-d]pyrimidine, the nitrogen is protected by reaction with tetrahydro-2H-pyran-2-yl (THP) group. This is typically achieved by treating the pyrazolo[3,4-d]pyrimidine intermediate with a suitable tetrahydropyranyl donor under controlled conditions, resulting in the formation of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (compound 3 in the literature).

Reaction Conditions and Solvent Systems

  • The protection reaction is commonly carried out in ethyl acetate or similar organic solvents at elevated temperatures (~50 °C) to ensure complete conversion.
  • The reaction time is optimized to balance yield and purity, typically ranging from 1 to several hours.
  • For Suzuki coupling steps in related syntheses, palladium acetate catalysts at low molar percentages (0.5–2 mol%) are used with acetonitrile-water biphasic solvent systems to facilitate product isolation without distillation.

Purification and Isolation

  • After completion of the protection reaction, the product can be isolated by cooling the reaction mixture and adding water gradually to precipitate the compound.
  • The precipitate is filtered, washed with acetonitrile-water mixtures, and dried under reduced pressure at 50–60 °C.
  • For removal of the tetrahydropyranyl protecting group in downstream steps, mild acidic conditions (e.g., 4 M HCl in dioxane or 30% aqueous HCl in methanol) at low temperatures (0–15 °C) are employed to selectively cleave the protecting group without degrading the core structure.

Summary of Preparation Method Parameters

Step Reagents/Conditions Temperature Time Notes
Pyrazolo[3,4-d]pyrimidine core synthesis 4,6-Dichloropyrimidine-5-carbaldehyde + hydrazine monohydrate Room temp to mild heating Several hours Avoids polymerization issues of alternative routes
Tetrahydropyranyl protection Tetrahydro-2H-pyran-2-yl donor, EtOAc solvent ~50 °C 1–5 hours Protects 1-NH, improves stability
Product isolation Cooling, water addition, filtration 20 ± 5 °C 6–24 hours Precipitation facilitated by water addition
Deprotection (if needed) 30% HCl aqueous in methanol or 4 M HCl in dioxane 0–15 °C 0.5–5 hours Selective cleavage of THP group

Research Findings and Optimization Notes

  • The use of low palladium catalyst loading in Suzuki coupling steps reduces cost and metal contamination while maintaining efficiency.
  • The biphasic solvent system (acetonitrile-water) allows easy separation of phases and simplifies isolation without distillation, enhancing scalability.
  • Addition of ammonia water (25%) after reaction steps helps stabilize the tetrahydropyranyl protecting group and prevents premature detachment during isolation.
  • The temperature control during deprotection is critical to avoid degradation of the pyrazolo[3,4-d]pyrimidine core.
  • Attempts to synthesize the compound by direct chlorination of allopurinol were found unsuitable due to polymerization, favoring the cycloaddition synthetic route.

Q & A

Q. What steps validate target engagement in cellular assays?

  • Methodological Answer : Use biophysical methods like CETSA (cellular thermal shift assay) to confirm compound-target binding. For pyrazolo[3,4-d]pyrimidines, CETSA showed stabilization of VEGFR-2 at 50°C upon ligand binding . Complement with siRNA knockdown to verify phenotype reversal.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

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